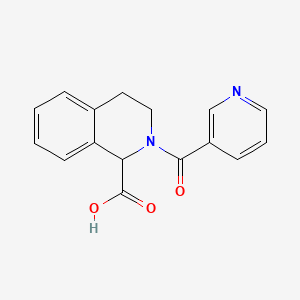
1-(6-chloropyrazin-2-yl)-N-methylpiperidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-chloropyrazin-2-yl)-N-methylpiperidine-2-carboxamide, also known as CPP, is a compound that has been widely studied for its potential use in scientific research. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a key role in synaptic plasticity and learning and memory. In
Wissenschaftliche Forschungsanwendungen
1-(6-chloropyrazin-2-yl)-N-methylpiperidine-2-carboxamide has been used in numerous scientific research studies to investigate the role of the NMDA receptor in various physiological and pathological processes. For example, this compound has been used to study the role of the NMDA receptor in pain perception, addiction, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been used to study the effects of NMDA receptor antagonists on learning and memory in animal models.
Wirkmechanismus
1-(6-chloropyrazin-2-yl)-N-methylpiperidine-2-carboxamide acts as a selective antagonist of the NMDA receptor by binding to the receptor's glycine-binding site. This prevents the binding of glycine to the receptor, which is necessary for the activation of the receptor by glutamate. As a result, the NMDA receptor is blocked, and the downstream signaling pathways that are normally activated by the receptor are inhibited.
Biochemical and Physiological Effects:
The blockade of the NMDA receptor by this compound has been shown to have various biochemical and physiological effects. For example, this compound has been shown to reduce the release of glutamate and other excitatory neurotransmitters, which can lead to a decrease in neuronal excitability. This compound has also been shown to reduce the activation of various signaling pathways that are involved in inflammation and cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(6-chloropyrazin-2-yl)-N-methylpiperidine-2-carboxamide in lab experiments is its selectivity for the NMDA receptor. This allows researchers to specifically target this receptor and investigate its role in various physiological and pathological processes. However, one limitation of using this compound is that it has a relatively short half-life, which can make it difficult to maintain consistent levels of the compound in in vitro and in vivo experiments.
Zukünftige Richtungen
There are numerous future directions for the use of 1-(6-chloropyrazin-2-yl)-N-methylpiperidine-2-carboxamide in scientific research. One area of interest is the role of the NMDA receptor in the development and progression of various psychiatric disorders, such as depression and schizophrenia. Additionally, there is growing interest in the use of NMDA receptor antagonists, such as this compound, as potential treatments for neurodegenerative diseases. Finally, there is ongoing research into the development of new and more potent NMDA receptor antagonists that may have improved pharmacokinetic properties and fewer side effects than currently available compounds.
Synthesemethoden
The synthesis of 1-(6-chloropyrazin-2-yl)-N-methylpiperidine-2-carboxamide involves the reaction of 6-chloropyrazine-2-carboxylic acid with N-methylpiperidine-2-carboxylic acid chloride in the presence of a base, such as triethylamine. The resulting product is then purified through recrystallization to obtain this compound in its pure form.
Eigenschaften
IUPAC Name |
1-(6-chloropyrazin-2-yl)-N-methylpiperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN4O/c1-13-11(17)8-4-2-3-5-16(8)10-7-14-6-9(12)15-10/h6-8H,2-5H2,1H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZDGUILAVJVAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCCCN1C2=CN=CC(=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(4-Bromo-1-methylpyrrole-2-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588775.png)
![3-[1-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588777.png)
![3-[1-(Pyrazine-2-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588783.png)
![3-[1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588787.png)
![3-[1-[(2-Propan-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-yl]propanoic acid](/img/structure/B7588798.png)
![3-[1-(2-Methoxypyridine-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588808.png)


![N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-4-methylpyridin-2-amine](/img/structure/B7588830.png)
![N-[(3-bromothiophen-2-yl)methyl]-2-imidazol-1-ylethanamine](/img/structure/B7588837.png)



